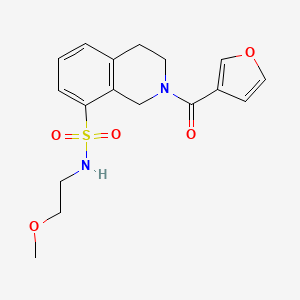

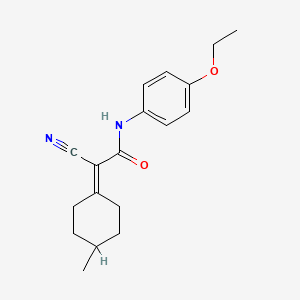

![molecular formula C19H30N2O3S B5542002 1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)

1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds structurally related to 1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide, involves multi-step reactions starting from basic piperidine scaffolds. For example, a series of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives were synthesized starting from ethyl piperidine-4-carboxylate. These compounds were then subjected to various reactions to introduce aryl or alkyl sulfonyl groups, demonstrating the complexity and versatility of synthesizing piperidine derivatives (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which is a saturated six-membered ring containing one nitrogen atom. This structural feature is crucial for the biological activity of these compounds. The molecular docking studies of such compounds reveal their potential interactions with biological targets, shedding light on their mechanism of action. For instance, the molecular docking of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives showed significant enzyme inhibition activities, highlighting the importance of molecular structure in determining biological activity (Khalid, Rehman, & Abbasi, 2014).

Aplicaciones Científicas De Investigación

Application in Li-ion Batteries : A derivative of piperidine, specifically 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, has been found useful as a co-solvent in lithium-ion batteries. Its good miscibility with carbonate solvents enhances conductivity and improves battery performance (Kim, Cho, & Shin, 2013).

Anticancer Agents : Certain piperidine derivatives, like ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, have shown promise as anticancer agents. These compounds have demonstrated strong inhibitory effects in laboratory settings, suggesting potential therapeutic applications (Rehman et al., 2018).

Anti-Acetylcholinesterase Activity : Piperidine derivatives have been synthesized for their anti-acetylcholinesterase activity, which could have implications in treating conditions like Alzheimer's disease. Compounds like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown high potency in inhibiting acetylcholinesterase (Sugimoto et al., 1990).

Enantiomeric Separation in Pharmaceuticals : Piperidine-based compounds have been used in enantiomeric separation processes for pharmaceuticals, highlighting their utility in drug development and quality control (Zhou et al., 1997).

Drug Metabolism Studies : Sulfonamide piperidine derivatives have been utilized in drug metabolism studies. These studies are crucial for understanding how drugs are processed in the body and for the development of safer and more effective pharmaceuticals (Zmijewski et al., 2006).

Propiedades

IUPAC Name |

1-ethylsulfonyl-N-[2-methyl-1-(2-methylphenyl)propyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3S/c1-5-25(23,24)21-12-8-10-16(13-21)19(22)20-18(14(2)3)17-11-7-6-9-15(17)4/h6-7,9,11,14,16,18H,5,8,10,12-13H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXQCJPPUIFYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)C(=O)NC(C2=CC=CC=C2C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)

![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)

![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)

![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)